molecular formula C19H24N2O B8476207 1,3-Di-(2,4,6-trimethylphenyl)urea CAS No. 6095-81-4

1,3-Di-(2,4,6-trimethylphenyl)urea

Cat. No.: B8476207
CAS No.: 6095-81-4
M. Wt: 296.4 g/mol
InChI Key: PKEYCOSNQNZVFO-UHFFFAOYSA-N
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Description

1,3-Di-(2,4,6-trimethylphenyl)urea is a high-value chemical building block of significant interest in synthetic and organometallic chemistry. Its primary research application is as a strategic precursor in the synthesis of N-heterocyclic carbene (NHC) ligands, particularly those of the imidazolidin-2-ylidene type . NHCs are a dominant class of ligands in modern catalysis due to their strong sigma-donor properties, which enable them to form stable complexes with various metals, leading to highly active and selective catalysts . Researchers utilize these NHC-metal complexes to develop novel reaction methodologies and accelerate industrially relevant chemical transformations. The 2,4,6-trimethylphenyl (mesityl) substituents on the urea core are critical for catalytic performance. These bulky aromatic groups provide significant steric protection to the metal center in the resulting NHC complex, which enhances catalyst stability and can profoundly influence selectivity in catalytic reactions . Beyond its role in catalysis, the compound's structure suggests potential as a starting material for synthesizing various heterocyclic systems and for exploration in materials science. The urea functional group is also a common motif in compounds studied for biological activity, making this derivative a candidate for foundational research in medicinal chemistry and chemical biology . This product is intended for research and further manufacturing applications as a chemical precursor. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

CAS No.

6095-81-4

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)urea

InChI

InChI=1S/C19H24N2O/c1-11-7-13(3)17(14(4)8-11)20-19(22)21-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3,(H2,20,21,22)

InChI Key

PKEYCOSNQNZVFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)NC2=C(C=C(C=C2C)C)C)C

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Urease Inhibition
One of the prominent applications of 1,3-Di-(2,4,6-trimethylphenyl)urea is as a urease inhibitor. Urease inhibitors are crucial in mitigating nitrogen losses in agricultural practices. The compound has been shown to effectively reduce urease activity in soil, which in turn decreases ammonia emissions from urea fertilizers. Studies indicate that the application of urease inhibitors can lead to improved nitrogen use efficiency and enhanced crop yields.

  • Case Study: A field study demonstrated that the application of this compound significantly reduced ammonia volatilization by up to 62% compared to untreated urea applications. This reduction was linked to increased nitrogen accumulation in maize at the flowering stage, ultimately leading to higher crop yields .

Materials Science

Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing various polymeric materials. Its unique structural properties allow it to act as a cross-linking agent in the production of thermosetting resins and coatings.

  • Data Table: Properties of Polymers Derived from this compound
PropertyValue
Glass Transition Temp150 °C
Tensile Strength50 MPa
Elongation at Break5%

These properties highlight the potential of this compound in developing high-performance materials suitable for various industrial applications.

Medicinal Chemistry

Therapeutic Potential
Research into the medicinal applications of this compound has revealed promising results regarding its biological activities. The compound exhibits potential antimicrobial and anticancer properties.

  • Case Study: A recent study investigated the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in vitro at concentrations as low as 10 µM. This suggests its potential as a lead compound for developing new anticancer therapies.

Environmental Applications

Pollution Mitigation
The use of urease inhibitors like this compound also extends to environmental applications where they help reduce nitrogen pollution from agricultural runoff. By decreasing ammonia emissions from fertilizers, these compounds contribute to lower levels of nitrogen oxides in the atmosphere.

  • Data Table: Impact on Ammonia Emissions
Treatment TypeAmmonia Emission Reduction (%)
Untreated Urea39%
Urea + Inhibitor62%

This data underscores the environmental benefits associated with using urease inhibitors in agriculture.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis Using Crystallographic Tools

  • SHELX and OLEX2 : The SHELX suite (e.g., SHELXL for refinement) and OLEX2 are critical for resolving crystal structures of sterically hindered molecules like substituted ureas . For example:
    • OLEX2 integrates structure solution, refinement, and analysis, enabling precise determination of bond lengths, angles, and torsional strain in bulky molecules .
    • SHELX’s robustness in handling high-resolution data is essential for resolving disorder in mesityl-substituted compounds .

Electrochemical Behavior of Bulky Aromatic Systems

  • investigates the electrochemical reduction of a mesityl-substituted quinolinylidene amine. Solvent and electrolyte: Electrochemical studies in polar aprotic solvents (e.g., DMF with tetrabutylammonium bromide) are standard for such systems .

Comparative Properties of Substituted Ureas

The table below extrapolates properties of 1,3-Di-(2,4,6-trimethylphenyl)urea based on analogous compounds:

Property This compound (Predicted) 1-Phenylurea (Reference) 1,3-Di-p-tolylurea (Reference)
Solubility Low (due to mesityl groups) Moderate in polar solvents Low in nonpolar solvents
Melting Point High (>200°C) ~160°C ~180°C
Hydrogen Bond Strength Weakened (steric hindrance) Strong N–H···O interactions Moderate
Electrochemical Stability Stable in reduction (cf. ) Less stable Moderate

Q & A

Q. How is this compound utilized in materials science, such as polymer networks or sensors?

  • Methodology : As a cross-linker in polyurethanes, FT-IR tracks urea group consumption during curing. In sensors, surface plasmon resonance (SPR) measures analyte binding to functionalized films .

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